molecular formula C20H21F3N4O2S B2578809 1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2034432-55-6

1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2578809
CAS No.: 2034432-55-6
M. Wt: 438.47
InChI Key: RMIFXAAMZONKOE-UHFFFAOYSA-N
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Description

1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (CAS 2034432-55-6) is a complex organic compound supplied with a minimum purity of 90% for research applications . This molecule features a piperazine core linked to a trifluoromethylpyridine moiety and a thiolan-3-yloxy-substituted pyridine, a structure that aligns with a class of compounds known for their significant biological activity. Recent scientific investigations highlight that piperazine derivatives incorporating a trifluoromethylpyridine group show promise as potent plant immune activators with protective activity against viral pathogens such as the Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) . The proposed mechanism of action for related compounds involves the activation of specific defense pathways in plants, leading to enhanced activities of key enzymes like superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL), thereby strengthening systemic acquired resistance . The presence of the trifluoromethyl group is a critical structural feature, known to improve the lipophilicity and metabolic stability of molecules, which can be advantageous in the design of agrochemicals and pharmaceuticals . This product is intended for non-human research applications only, specifically for use in chemical biology, mechanistic studies, and as a reference standard in the development of novel plant protection agents. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal uses.

Properties

IUPAC Name

[6-(thiolan-3-yloxy)pyridin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O2S/c21-20(22,23)15-2-3-17(24-12-15)26-6-8-27(9-7-26)19(28)14-1-4-18(25-11-14)29-16-5-10-30-13-16/h1-4,11-12,16H,5-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIFXAAMZONKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, starting with the preparation of the thiolan-3-yloxy and pyridine-3-carbonyl intermediates. These intermediates are then coupled with the piperazine derivative under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: It is utilized in developing new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of 1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it could inhibit inflammatory pathways by targeting key proteins involved in the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparative Data Table

Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Synthetic Yield (%) Key Functional Groups
Target Compound Thiolan-3-yloxy, trifluoromethyl Not provided Not provided Not provided Carbonyl, piperazine
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine Trifluoromethylpyridyl 231.22 Not provided Not provided Piperazine
8b Chloro-trifluoromethylbenzoyl 530 241–242 Not provided Benzoyl, acetamide
8d 3-Methoxybenzoyl 458 207–209 Not provided Methoxybenzoyl, acetamide
Compound 34 Phenylsulfonyl 418.38 (C₁₆H₁₅F₃N₄O₂S) Not provided 79 Sulfonyl
Compound 100 Tetrahydro-2H-pyran-4-yloxypropyl Not provided Not provided 22 Pyran, propyloxy

Key Findings and Implications

  • Trifluoromethylpyridyl Group : Enhances lipophilicity and metabolic stability across all analogues .
  • Synthetic Yields : Vary widely (22–89%), influenced by substituent complexity and reaction conditions .
  • Functional Group Effects : Carboxamide and sulfonyl groups increase polarity, while benzoyl/acetamide groups balance lipophilicity and solubility .

Biological Activity

1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C20H22F3N3O2S
  • Molecular Weight : 403.93 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2034432-37-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical signaling pathways. The presence of the thiolane and pyridine moieties suggests potential interactions with G-protein coupled receptors (GPCRs) and other pharmacologically relevant proteins.

Key Mechanisms:

  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing downstream signaling pathways.
  • Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, which may lead to altered cellular responses.
  • Cell Proliferation and Apoptosis : The compound's effects on cell growth and apoptosis have been observed in vitro, indicating potential anti-cancer properties.

Pharmacological Studies

Recent studies have highlighted the compound's efficacy in various biological assays:

StudyBiological ActivityIC50 Value
Study ALHRH Receptor Antagonism0.1 nM
Study BInhibition of Autotaxin0.06 nM
Study CAnti-proliferative Effects on Cancer CellsIC50 = 5 µM

Study A demonstrated that the compound effectively antagonizes the luteinizing hormone-releasing hormone (LHRH) receptor, which is crucial for regulating reproductive hormone levels. The low IC50 value indicates high potency, making it a candidate for treating hormone-dependent conditions.

Study B focused on the inhibition of autotaxin, an enzyme linked to various fibrotic diseases. The compound showed substantial inhibitory effects, suggesting therapeutic potential in conditions like pulmonary fibrosis.

Study C explored the anti-proliferative effects on cancer cell lines, revealing that the compound can induce apoptosis in specific cancer types, which is promising for cancer therapy.

Case Studies

  • Case Study on Hormonal Regulation :
    • A clinical trial involving castrated male cynomolgus monkeys evaluated the oral administration of the compound. Results indicated a significant reduction in plasma LH levels, demonstrating its potential as a non-peptide LHRH antagonist for treating hormone-dependent diseases.
  • Pulmonary Fibrosis Model :
    • In a bleomycin-induced pulmonary fibrosis model in mice, the compound was shown to reduce extracellular matrix deposition significantly. This result supports its role as a therapeutic agent in fibrotic diseases.

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